

ATTO 425: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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Introduction

ATTO 425 is a fluorescent dye belonging to the coumarin class of dyes, recognized for its exceptional photophysical properties that make it a valuable tool for live-cell imaging applications.^[1] Its key characteristics include a strong absorption profile, high fluorescence quantum yield, a significant Stokes shift, and good photostability, all packaged within a low molecular weight structure.^[1] These features contribute to high-sensitivity detection, making it suitable for a range of applications from fluorescence microscopy to single-molecule studies.^[1] This document provides detailed application notes and protocols for the effective use of **ATTO 425** in live-cell imaging experiments.

Photophysical and Performance Characteristics

A thorough understanding of the spectral properties and performance metrics of **ATTO 425** is crucial for designing and optimizing live-cell imaging experiments. The following tables summarize the key quantitative data for this fluorophore.

Property	Value	Reference
Excitation Maximum (λ_{abs})	439 nm	
Emission Maximum (λ_{fl})	485 nm	
Molar Extinction Coefficient (ϵ_{max})	$4.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	90%	
Fluorescence Lifetime (τ_{fl})	3.6 ns	
Molecular Weight (MW)	499 g/mol (NHS ester)	

Performance Metric	Observation	Reference
Photostability	Good photostability, suitable for long-term imaging. ATTO dyes, in general, are known for their high photostability.	[1]
Signal-to-Noise Ratio (SNR)	High quantum yield and large Stokes shift contribute to a good signal-to-noise ratio by minimizing background fluorescence.	[1]
Cytotoxicity	Low cytotoxicity is expected at typical working concentrations for live-cell imaging, but it is always recommended to perform a cytotoxicity assay for each specific cell type and experimental condition.	[2][3]

Experimental Protocols

Labeling of Biomolecules with ATTO 425

ATTO 425 is available with different reactive groups for conjugation to various biomolecules. The most common forms are NHS esters for labeling primary amines (e.g., on proteins) and maleimides for labeling thiols (e.g., on cysteines).

This protocol is adapted for labeling proteins with primary amines.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **ATTO 425** NHS ester
- Anhydrous, amine-free DMSO or DMF
- 1 M Sodium bicarbonate buffer, pH 8.3
- Gel permeation chromatography column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL. Ensure the protein solution is free from amine-containing substances like Tris or glycine.
- **Dye Preparation:** Immediately before use, dissolve **ATTO 425** NHS ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.
- **Conjugation:** Add a 2- to 4-fold molar excess of the reactive dye to the protein solution. For antibodies, a general starting point is to add 10-20 μ L of the dye solution to 1 mL of the protein solution.
- **Incubation:** Incubate the reaction mixture at room temperature for 30-60 minutes with constant or repeated stirring.
- **Purification:** Separate the labeled protein from unreacted dye using a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored, fluorescent band to elute is the labeled protein.

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide
- Carbonate buffer (0.2 M, pH 8-9)
- **ATTO 425** NHS ester
- Anhydrous DMF
- Gel filtration or reversed-phase HPLC for purification

Procedure:

- Oligonucleotide Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer.
- Dye Preparation: Prepare a 5 mg/mL solution of **ATTO 425** NHS ester in anhydrous DMF.
- Conjugation: Add approximately 50 μ L of the oligonucleotide solution to 30 μ L of the label solution.
- Incubation: Incubate the reaction at room temperature for 2 hours with shaking.
- Purification: Purify the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.

Live-Cell Imaging with **ATTO 425**-Labeled Biomolecules

This protocol provides a general framework for live-cell imaging. Specific parameters will need to be optimized for your particular experimental setup and cell type.

Materials:

- Cells of interest

- Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
- **ATTO 425**-labeled biomolecule
- Imaging vessel (e.g., glass-bottom dish or chamber slide)
- Fluorescence microscope equipped for live-cell imaging (with environmental control)

Procedure:

- Cell Preparation:
 - Seed cells onto the imaging vessel at an appropriate density to allow for individual cell imaging without excessive confluence.
 - Allow cells to adhere and grow under standard cell culture conditions (37°C, 5% CO₂).
- Introduction of Labeled Biomolecule:
 - The method for introducing the labeled biomolecule will depend on the molecule and cell type. Options include:
 - Microinjection: Direct injection into the cytoplasm or nucleus.
 - Transfection: For genetically encoded tags that can be subsequently labeled.
 - Membrane-permeant conjugates: Some small molecule conjugates may be cell-permeable.
 - Endocytosis/Uptake: For labeled ligands that bind to cell surface receptors.
 - Incubate the cells with the **ATTO 425**-labeled biomolecule for a predetermined time and at an optimized concentration.
- Washing: Gently wash the cells with pre-warmed, phenol red-free medium or PBS to remove any unbound fluorescent probe and reduce background.

- Imaging:
 - Place the imaging vessel on the microscope stage within the environmental chamber.
 - Use the appropriate filter set for **ATTO 425** (Excitation: ~440 nm, Emission: ~485 nm).
 - Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[\[4\]](#)
 - Acquire images at the desired time intervals for time-lapse experiments.

Cytotoxicity Assay

It is essential to assess the potential toxicity of **ATTO 425** at the working concentration in your specific cell line.[\[3\]](#)

Materials:

- Cells of interest
- **ATTO 425** at various concentrations
- A commercial cytotoxicity assay kit (e.g., LIVE/DEAD™ Viability/Cytotoxicity Kit)[\[5\]](#)[\[6\]](#)
- 96-well plate
- Plate reader or fluorescence microscope

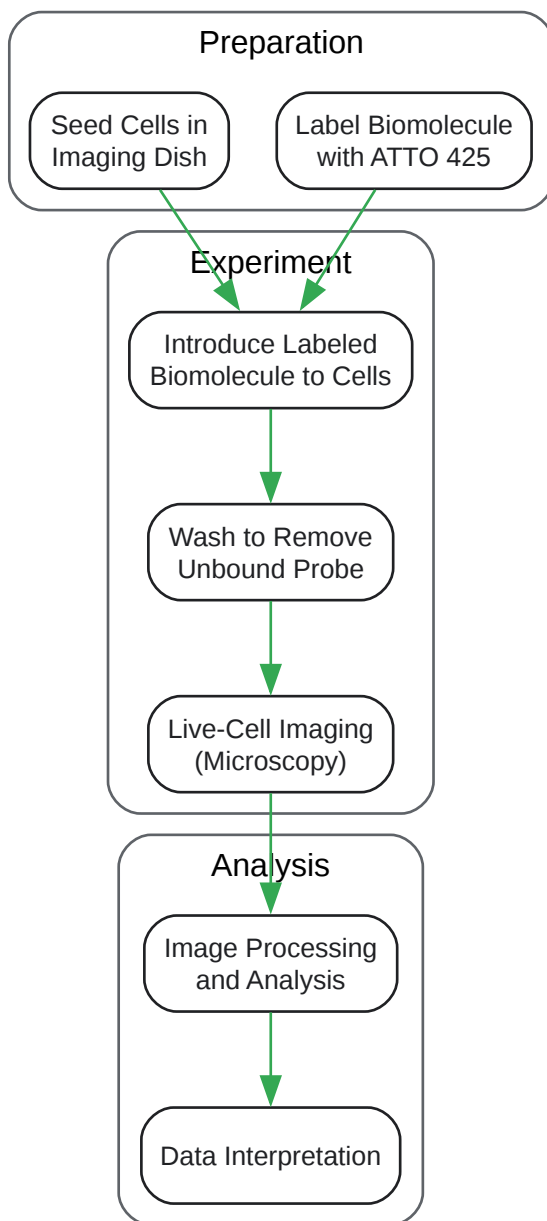
Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Treat the cells with a range of **ATTO 425** concentrations, including a vehicle-only control.
- Incubate for a period relevant to your planned imaging experiment.
- Perform the cytotoxicity assay according to the manufacturer's instructions.

- Measure cell viability using a plate reader or by counting live/dead cells with a fluorescence microscope.

Visualizing Workflows and Pathways

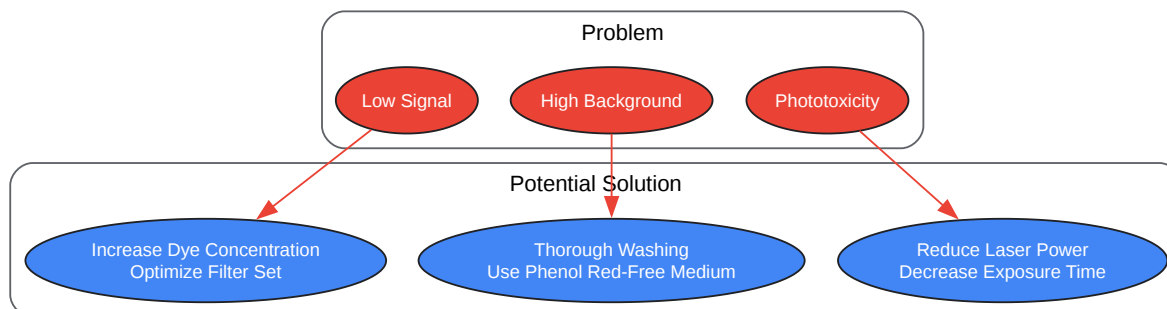
Experimental Workflow for Live-Cell Imaging



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Caption: General workflow for a live-cell imaging experiment.

Troubleshooting Common Issues in Live-Cell Imaging



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Caption: Common problems and solutions in live-cell imaging.

Conclusion

ATTO 425 is a powerful and versatile fluorescent probe for live-cell imaging. Its favorable photophysical properties allow for high-quality imaging with good signal-to-noise ratios and photostability. By following the detailed protocols for labeling and imaging, and by carefully optimizing experimental parameters, researchers can successfully employ **ATTO 425** to investigate a wide range of dynamic cellular processes. As with any live-cell imaging experiment, careful attention to maintaining cell health is paramount for obtaining biologically relevant and reproducible data.

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